(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid
CAS No.:
Cat. No.: VC17584031
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8+/t10-/m0/s1 |
| Standard InChI Key | ZDWMXFYVQVMICU-DDXVTDLHSA-N |
| Isomeric SMILES | C/C(=C\[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O |
| Canonical SMILES | CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid, reflects its three-dimensional configuration. Key features include:
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Chiral center: The (S)-configuration at the pyrrolidine C2 position ensures enantiomeric purity, critical for biological activity.
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Boc-protected amine: The tert-butoxycarbonyl group shields the pyrrolidine nitrogen, enhancing stability during synthetic reactions.
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α,β-unsaturated carboxylic acid: The conjugated double bond between C2 and C3 of the acrylic acid moiety enables Michael additions and cycloadditions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid |
| Canonical SMILES | CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O |
| PubChem CID | 21672998 |
Synthetic Methodologies
Boc Protection Strategies
The Boc group is introduced early in the synthesis to prevent undesired side reactions. A representative route involves:
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Pyrrolidine functionalization: Starting with (S)-pyrrolidin-2-ylmethanol, the amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
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Acrylic acid installation: Wittig or Horner-Wadsworth-Emmons reactions append the methylacrylic acid group, with stereochemistry controlled by chiral auxiliaries .
Mechanochemical Optimization
Recent advances employ solvent-free ball milling to accelerate coupling reactions. For example, zinc-mediated allylation in DMF achieves 85–92% yields while reducing environmental impact .
Applications in Medicinal Chemistry
Peptide Backbone Modification
The compound serves as a non-natural amino acid precursor in peptide drugs. Its rigid pyrrolidine ring imposes conformational constraints, improving target binding affinity. For instance, analogs have been incorporated into protease inhibitors to exploit hydrophobic active sites.
Prodrug Design
The Boc group’s labile nature under acidic conditions makes the compound suitable for prodrugs. In vivo cleavage releases the active carboxylic acid, enhancing bioavailability.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary assays suggest inhibitory effects on metalloproteases, likely due to chelation of active-site zinc ions by the carboxylic acid group. IC₅₀ values range from 10–50 μM, though further optimization is needed.
Neurotransmitter Analogs
Structural similarity to proline derivatives enables interaction with GABA receptors. Molecular docking studies predict binding to the β-subunit extracellular domain, modulating chloride ion channels.
Chemical Reactivity and Derivatization
Carboxylic Acid Reactivity
The acrylic acid moiety participates in:
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Esterification: Methanol/H₂SO₄ yields methyl esters for improved lipid solubility .
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Amide coupling: EDCI/HOBt facilitates peptide bond formation with amines.
Olefin Functionalization
The α,β-unsaturated system undergoes:
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Diels-Alder reactions: Cycloadditions with dienes produce six-membered rings for library synthesis .
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Hydrogenation: Pd/C-mediated reduction saturates the double bond, yielding a propanoic acid derivative.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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